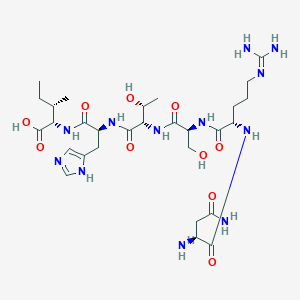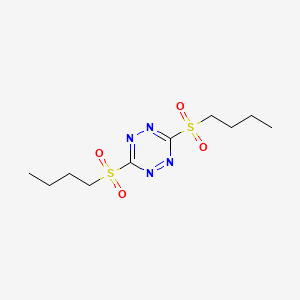
N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with a complex structure that combines elements of indene, glycine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps:
Formation of the Indene Derivative: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Glycylation: The indene derivative is then reacted with glycine or a glycine derivative under conditions that promote amide bond formation.
Lysine Coupling: The resulting intermediate is coupled with N-(4-methylphenyl)-L-lysine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Reduction: The amide bonds can be reduced to amines under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Indanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its indene structure.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for complex molecular architectures.
Biological Studies: It may be used as a probe to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The indene moiety could play a role in binding to hydrophobic pockets, while the glycyl and lysine components might interact with polar or charged regions of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-2-yl)glycine: Lacks the lysine and 4-methylphenyl groups, potentially altering its biological activity.
N-(4-Methylphenyl)-L-lysine: Lacks the indene and glycyl components, which may affect its binding properties and applications.
Uniqueness
N-(2,3-Dihydro-1H-inden-2-yl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to its combination of indene, glycine, and lysine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
918435-97-9 |
|---|---|
Molecular Formula |
C24H32N4O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-(2,3-dihydro-1H-inden-2-ylamino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C24H32N4O2/c1-17-9-11-20(12-10-17)27-24(30)22(8-4-5-13-25)28-23(29)16-26-21-14-18-6-2-3-7-19(18)15-21/h2-3,6-7,9-12,21-22,26H,4-5,8,13-16,25H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
InChI Key |
NLHOOMSQJVBCNZ-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2CC3=CC=CC=C3C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)


![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)





